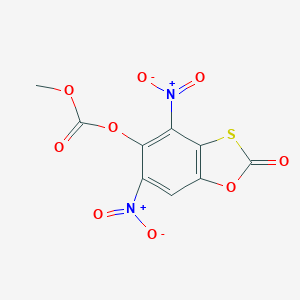![molecular formula C26H18Cl2N4O3 B391676 (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine](/img/structure/B391676.png)
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 2,4-dichlorophenyl and 2,5-dimethyl-3-nitrophenyl groups. The final step involves the formation of the furfurylideneamino linkage under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-4,5-diphenylimidazole
- (4-Chloro-2,5-dimethoxy-phenyl)-(4-fluoro-benzylidene)-amine
- 2,5-Dimethyl-4-(phenyldiazenyl)phenol
Uniqueness
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.
Eigenschaften
Molekularformel |
C26H18Cl2N4O3 |
|---|---|
Molekulargewicht |
505.3g/mol |
IUPAC-Name |
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C26H18Cl2N4O3/c1-15-11-20(16(2)22(12-15)32(33)34)23-9-7-18(35-23)14-29-26-25(19-8-6-17(27)13-21(19)28)30-24-5-3-4-10-31(24)26/h3-14H,1-2H3/b29-14+ |
InChI-Schlüssel |
ZGCIOJTYNSNKTA-IPPBACCNSA-N |
SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Isomerische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-5-nitrobenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B391593.png)
![3-({4-Bromo-3-nitrobenzylidene}amino)-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391594.png)


![2-[(2,5-Dibromobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391602.png)
![4-(Dimethylamino)benzaldehyde [5-nitro-4-(4-methoxyanilino)-6-methyl-2-pyrimidinyl]hydrazone](/img/structure/B391603.png)

![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B391606.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B391608.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE](/img/structure/B391615.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B391619.png)
![5-{[(2-methoxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B391623.png)
![N-[4-(benzyloxy)benzylidene]-N-[4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-yl]amine](/img/structure/B391626.png)
